For instance, the synthesis of PF-04447943, a selective PDE9A inhibitor, highlights the use of parallel synthetic chemistry and structure-based drug design to incorporate the 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine moiety. [] This suggests that various synthetic routes, potentially involving reactions like nucleophilic aromatic substitution or cyclization reactions, may be employed to construct this molecule and its derivatives.
For example, its incorporation into larger structures like AZD0530, a dual-specific c-Src/Abl kinase inhibitor, implies its involvement in reactions with other functional groups, potentially through alkylation, acylation, or other coupling strategies. [] Further investigation of its reactivity towards various reagents and reaction conditions could unveil its versatility as a building block for diverse chemical entities.
For instance, PF-04447943, which incorporates the 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine moiety, exhibits procognitive activity in rodent models by selectively inhibiting PDE9A. [] This suggests that the incorporation of 2-(tetrahydro-2H-pyran-4-yl)pyrimidin-5-amine into larger structures could confer specific binding affinities towards target proteins, influencing their activity and downstream signaling cascades.
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7